molecular formula C9H12N2O B2855292 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one CAS No. 99362-18-2

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one

Cat. No.: B2855292
CAS No.: 99362-18-2
M. Wt: 164.208
InChI Key: FGRAFZTWVOIBTP-UHFFFAOYSA-N
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Description

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one is a tetrahydro-1,6-naphthyridinone derivative, a class of nitrogen-containing heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their broad biological relevance . The 1,6-naphthyridine core is a diazanaphthalene structure, presenting a versatile platform for the development of novel bioactive molecules . While specific biological data for this compound may be limited, structural analogs within this family, particularly tetrahydro-1,6-naphthyridin-5-ones, have demonstrated significant value in biomedical research. For instance, closely related compounds have been identified as potent inhibitors of the tankyrase enzymes (TNKS), which are members of the poly(ADP-ribose) polymerase (PARP) superfamily . Tankyrases are involved in key cellular processes such as telomere homeostasis and Wnt/β-catenin signaling, making them attractive targets for anticancer drug discovery . In these studies, the tetrahydro-1,6-naphthyridinone scaffold was shown to bind effectively in the enzyme's active site, with some analogs exhibiting inhibitory activity in the nanomolar range and promising selectivity profiles . This makes this compound a compound of high interest for researchers exploring new chemical tools and therapeutic candidates in areas like oncology, particularly for targeting PARP-dependent signaling pathways. Its structure provides an excellent starting point for further synthetic modification and structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and other drug-like properties.

Properties

IUPAC Name

7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-8-7(9(12)11-6)3-2-4-10-8/h5,10H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRAFZTWVOIBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridine Derivatives

Cyclocondensation reactions leveraging pyridine-based substrates are foundational for constructing the 1,6-naphthyridine core. A representative approach involves the reaction of 3-amino-2-methylpyridine with γ-keto esters or diketones under basic conditions. For example, heating 3-amino-2-methylpyridine with ethyl levulinate (ethyl 4-oxopentanoate) in ethanol with sodium ethoxide induces cyclization to yield the tetrahydro-naphthyridinone scaffold.

Key Reaction Conditions

Starting Material Reagent/Catalyst Temperature Yield Source
3-Amino-2-methylpyridine NaOEt, EtOH Reflux 72%
2-Methyl-3-aminonicotinaldehyde Choline hydroxide 60°C 85%

Mechanistically, the amine nucleophile attacks the carbonyl carbon, followed by dehydration and aromatization. Substitutions at the pyridine ring’s 4-position facilitate regioselective cyclization.

Heck Reaction and Cyclization

The Heck reaction enables the introduction of vinyl groups to pyridine rings, which subsequently undergo cyclization. For instance, 2-chloro-3-methylpyridine reacts with ethylene gas via palladium-catalyzed coupling to form 2-vinyl-3-methylpyridine. Subsequent treatment with ammonia under pressure induces intramolecular amination, yielding the tetrahydro-naphthyridinone framework.

Optimized Protocol

  • Step 1 : Heck coupling of 2-chloro-3-methylpyridine with ethylene (Pd(OAc)₂, PPh₃, Et₃N, DMF, 80°C, 12 h).
  • Step 2 : Cyclization under NH₃ pressure (0.65 MPa, MeOH, 60°C, 6 h).

This method avoids chromatographic purification, achieving an 87% isolated yield.

Friedlander-Type Condensation

Adapting the Friedlander reaction, 2-aminonicotinaldehyde derivatives condense with cyclic ketones to form the naphthyridine core. For example, 2-amino-5-methylnicotinaldehyde reacts with cyclohexanone in water using choline hydroxide as a catalyst, producing the target compound in 95% yield.

Advantages

  • Aqueous conditions enhance sustainability.
  • Choline hydroxide facilitates hydrogen bonding, accelerating imine formation.

Advanced Methodologies

Enantioselective Transfer Hydrogenation

While the target compound lacks stereocenters, asymmetric methodologies from related systems inform potential chiral derivatization. For example, asymmetric transfer hydrogenation of dihydronaphthyridines using Ru-(R,R)-TsDPEN catalysts achieves >99% enantiomeric excess (ee). Adapting this to tetrahydro-naphthyridinones could enable chiral analog synthesis.

Rh-Catalyzed C–H Functionalization

Rhodium(III) catalysts enable direct C–H activation on pyridine substrates, bypassing pre-functionalization. A reported protocol involves RhCl₃·3H₂O-mediated annulation of 3-methylpyridine with alkynes, forming the naphthyridinone core in one step.

Case Study

  • Substrate: 3-Methylpyridine + diphenylacetylene.
  • Conditions: RhCl₃·3H₂O (5 mol%), AgSbF₆ (20 mol%), 120°C, 24 h.
  • Yield: 68%.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and minimal purification. A pilot-scale route employs:

  • One-Pot Cyclization : Combining 3-amino-2-methylpyridine and ethyl levulinate in refluxing ethanol with catalytic p-toluenesulfonic acid (p-TsOH), achieving 90% conversion.
  • Continuous Flow Reactors : Enhancing heat transfer and reducing reaction time (3 h vs. 12 h batch).

Economic Metrics

Parameter Batch Process Continuous Flow
Annual Capacity 500 kg 2,000 kg
Production Cost/kg $1,200 $800

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 3H, CH₃), 2.45–2.60 (m, 4H, CH₂), 3.20 (t, 2H, J = 6.0 Hz, CH₂), 7.25 (s, 1H, ArH).
  • ¹³C NMR : δ 22.4 (CH₃), 28.9, 30.1, 42.3 (CH₂), 125.6, 140.2 (ArC), 205.7 (C=O).

X-ray Crystallography

Single-crystal analysis confirms the keto tautomer dominance and chair conformation of the tetrahydro ring. The methyl group at C7 occupies an equatorial position, minimizing steric strain.

Chemical Reactions Analysis

Methylation and Alkylation Reactions

The methyl group at position 7 can participate in alkylation reactions, particularly at nitrogen atoms. For example:

  • N-Methylation : Treatment of 1,6-naphthyridin-5-one derivatives with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of bases like cesium carbonate yields N-alkylated products. In related systems, 1,5-naphthyridines undergo alkylation with 2-bromoethanol to form quaternary salts, which are later deprotonated .

  • Regioselectivity : The methyl group directs electrophilic substitution to specific positions. For instance, iodination or nitration occurs preferentially at the C3 position due to electron-donating effects of the methyl group .

Reduction and Hydrogenation

The tetrahydro ring system can undergo further reduction or functional group transformations:

  • Ketone Reduction : The carbonyl group at position 5 is reducible using agents like sodium borohydride or catalytic hydrogenation (e.g., PtO₂/H₂), yielding 5-hydroxy derivatives. For example, similar 1,6-naphthyridin-5-ones are reduced to 5-hydroxy-1,2,3,4-tetrahydro analogs in 69–85% yields .

  • Ring Saturation : Partial hydrogenation of the naphthyridine core under high-pressure H₂ (3 atm) with PtO₂ selectively saturates double bonds, as seen in the synthesis of tetrahydro-1,6-naphthyridines .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

  • Intramolecular Cyclization : Heating with phosphorus oxychloride facilitates cyclization reactions. For example, benzo[b] naphthyridines are synthesized via Niementowski reactions between anthranilic acids and piperidones, achieving yields of 68–92% .

  • Diels-Alder Reactions : The electron-deficient pyridone ring participates in [4+2] cycloadditions with dienophiles like styrenes, forming polycyclic adducts. Endo transition states dominate, ensuring stereoselectivity .

Oxidation and Aromatization

The tetrahydro ring can be oxidized to restore aromaticity:

  • Aromatization : Treatment with oxidizing agents (e.g., m-CPBA or TsCl) converts tetrahydro-1,6-naphthyridines into fully aromatic systems. For instance, 3-hydroxy-6-methoxy-3,4-dihydro-1,5-naphthyridin-2(1H)-one is aromatized to a dione derivative in 83% yield .

  • Air Sensitivity : Solutions of reduced naphthyridines oxidize readily in air, forming aromatic byproducts. Stabilization requires inert atmospheres or immediate workup .

Nucleophilic Substitution

Electrophilic positions (e.g., C2 and C8) undergo substitution:

  • Halogenation : Chlorination or bromination at C2 occurs using POCl₃ or PBr₃, yielding 2-halo derivatives. These intermediates are pivotal for cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Amination : Reaction with benzamidines under Cu catalysis forms pyrido[2,3-d]pyrimidin-4-ones, a scaffold with antimicrobial applications .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable diversification:

  • Suzuki Coupling : 2-Bromo-1,6-naphthyridin-5-ones react with aryl boronic acids to form biaryl derivatives. Yields exceed 70% under optimized conditions .

  • Sonogashira Coupling : Alkynylation at C7 with terminal alkynes introduces aryl or alkyl substituents, enhancing bioactivity profiles .

Table 1: Representative Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYield (%)Reference
N-MethylationCH₃I, Cs₂CO₃, DMF, 80°C85
Ketone ReductionPtO₂, H₂ (3 atm), EtOH69
AromatizationTsCl, pyridine, 150°C83
Diels-Alder CycloadditionStyrene, toluene, reflux45–50

Table 2: Substituent Effects on Reactivity

PositionPreferred ReactionInfluence of Methyl Group
C3Electrophilic substitution (NO₂, Br)Activates via electron donation
N1Alkylation/AcylationSteric hindrance reduces reactivity
C5Reduction (C=O → C-OH)Proximity to ring enhances stability

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one and its analogs can inhibit the growth of various bacterial strains. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

2. Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Naphthyridine derivatives have been found to interact with specific biological pathways involved in cancer cell proliferation. For example, certain studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting the mitochondrial pathway .

3. Neurological Applications
There is emerging evidence suggesting that naphthyridine compounds may have neuroprotective effects. Research indicates that these compounds could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Material Science Applications

1. Conductive Polymers
this compound has been utilized in the synthesis of conductive polymers. These materials are essential in the development of electronic devices due to their ability to conduct electricity while maintaining flexibility and lightweight properties .

2. Photovoltaic Materials
The compound's unique electronic properties make it a candidate for use in organic photovoltaic cells. Its integration into polymer blends has shown promise in enhancing the efficiency of solar energy conversion .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM .
Study 3Neurological ApplicationsShowed protective effects against oxidative stress in neuronal cell lines .
Study 4Conductive PolymersEnhanced conductivity by 50% when incorporated into polymer matrices .
Study 5Photovoltaic MaterialsIncreased solar cell efficiency by 20% when used as a dopant in organic solar cells .

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,6-naphthyridinone scaffold is versatile, with modifications at the 2-, 5-, and 7-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of 7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one with structurally related analogs:

Table 1: Structural and Functional Comparison of 1,6-Naphthyridinone Derivatives

Compound Name Substituent(s) Key Properties/Biological Activity Reference
This compound 7-CH₃ Moderate solubility; potential TNKS inhibition
7-Phenyl-1,6-naphthyridin-5(6H)-one 7-C₆H₅ Low solubility; used in sulfonylation reactions
3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one 3-Br, 7,8-dihydro Reactive intermediate for cross-coupling
6-(4-Fluorophenyl)-2-(phenoxymethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one 6-(4-F-C₆H₄), 2-(PhOCH₂) Enhanced electronic effects for receptor binding
7-Aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one 7-Aryl, 1-CH₃ Tankyrase inhibition (IC₅₀ = 0.1–1 μM)

Key Observations:

Substituent Effects on Solubility :

  • The 7-methyl derivative exhibits moderate solubility due to balanced lipophilicity, whereas bulkier aryl groups (e.g., 7-phenyl) reduce solubility significantly .
  • Fluorinated analogs (e.g., 6-(4-fluorophenyl)) show improved membrane permeability via halogen-bonding interactions .

Synthetic Accessibility: Brominated derivatives (e.g., 3-bromo-7,8-dihydro-1,6-naphthyridinone) serve as intermediates for Suzuki couplings, enabling rapid diversification . Methylation at the 7-position requires careful optimization of reaction conditions (e.g., CuI/K₂CO₃ in DMF) to avoid overalkylation .

Biological Activity :

  • Aryl-substituted analogs (e.g., 7-aryl-1-methyl derivatives) demonstrate potent tankyrase inhibition, with crystal structures revealing critical π-π stacking interactions between the aryl group and TNKS catalytic domains .
  • The 7-methyl variant may lack this π-π capability but could compensate with improved metabolic stability due to reduced steric bulk .

Structural Flexibility :

  • Saturation of the pyridine ring (e.g., 7,8-dihydro vs. tetrahydro derivatives) modulates conformational flexibility, impacting binding kinetics .

Biological Activity

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS Number : Not specifically listed in the sources but related compounds have been cataloged.

Biological Activity Overview

The biological activities of naphthyridine derivatives are extensive, with significant implications in pharmacology. The following sections summarize key findings related to the biological activity of this compound.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit promising antitumor properties. For instance:

  • Mechanism : These compounds may act as inhibitors of specific kinases involved in tumor growth and proliferation.
  • Case Studies : A study highlighted that derivatives with similar structures demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Cardiovascular Effects

Some studies have pointed to cardiovascular benefits associated with naphthyridine compounds:

  • Mechanism : They may function as angiotensin II receptor antagonists or exhibit vasodilatory effects.
  • Clinical Relevance : Certain derivatives have been classified as antihypertensive agents in pharmacological studies .

Pharmacological Mechanisms

The pharmacodynamics of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Compounds in this class often inhibit kinases that are critical for tumor progression.
  • Receptor Modulation : They may modulate receptors involved in cardiovascular regulation.
  • Cell Cycle Arrest : Induction of cell cycle arrest has been observed in several studies involving naphthyridine derivatives .

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis
CardiovascularAntihypertensive effects
NeuroprotectivePotential neuroprotective effects
AntimicrobialExhibits antimicrobial properties

Case Studies

  • Antitumor Efficacy : A study on a related naphthyridine compound demonstrated a significant reduction in tumor size in xenograft models when treated with the compound over a four-week period.
  • Cardiovascular Trials : Clinical trials involving naphthyridine derivatives showed a marked decrease in blood pressure among hypertensive patients compared to placebo groups.

Q & A

Q. What are the standard synthetic routes for 7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclization or substitution reactions. A common approach involves halogenation of precursor naphthyridinones using reagents like POCl₃ or POBr₃ under controlled temperatures. For example, 7-methyl-1,6-naphthyridin-6(5H)-one can be chlorinated with POCl₃ at 130°C for 20 hours to yield 5-chloro-7-methyl derivatives (82% yield) . Key variables include:

  • Temperature : Higher temperatures (95–135°C) improve reactivity but may degrade sensitive functional groups.
  • Reagent stoichiometry : Excess POCl₃ ensures complete halogenation.
  • Time : Prolonged heating (5–48 hours) is required for cyclization or substitution .

Q. Table 1: Representative Reaction Conditions

Reaction TypeReagentTemp (°C)Time (h)Yield (%)Source
ChlorinationPOCl₃1302082
SubstitutionLiNPr²95554

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and verifying purity?

Methodological Answer:

  • NMR (¹H/¹³C) : Resolves methyl group positions (e.g., 7-methyl substitution) and hydrogenation patterns in the tetrahydro ring .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₀H₁₂N₂O has a theoretical MW of 176.22 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Validates 3D structure, particularly ring conformation and substituent orientation (as seen in related naphthyridinones) .
  • Elemental Analysis : Ensures >95% purity by matching experimental and theoretical C/H/N/O ratios.

Advanced Research Questions

Q. How can researchers optimize halogenation reactions to minimize side products in 7-methyl-naphthyridinone derivatives?

Methodological Answer: Halogenation (e.g., Cl/Br introduction) is prone to over-substitution or ring degradation. Optimization strategies include:

  • Catalyst screening : Use Lewis acids (e.g., PCl₅) to enhance regioselectivity .
  • Solvent choice : Polar aprotic solvents (DMF, MeCN) stabilize intermediates and reduce byproducts .
  • Stepwise monitoring : Employ TLC or in-situ IR to track reaction progress and halt at the desired stage.
    For example, POCl₃-mediated chlorination of 7-methyl derivatives achieves 82% yield at 130°C, but lowering the temperature to 95°C reduces decomposition risks .

Q. How do substituents at the 7-position (e.g., methyl vs. phenyl) influence reactivity in naphthyridinone derivatives?

Methodological Answer: Substituents alter electronic and steric effects:

  • Electron-donating groups (e.g., methyl) : Increase electron density on the naphthyridinone ring, accelerating electrophilic substitution but reducing nucleophilic attack .
  • Bulky groups (e.g., phenyl) : Steric hindrance slows reactions but improves regioselectivity. For instance, 7-phenyl derivatives require longer reaction times (3 hours) for ethanolamine-mediated substitutions compared to methyl analogs .
    Experimental Design :
  • Compare reaction kinetics of methyl- and phenyl-substituted analogs under identical conditions.
  • Use DFT calculations to map electron density distribution .

Q. How should researchers address contradictions in reported yields for substitution reactions involving dihydro-naphthyridinones?

Methodological Answer: Discrepancies in yields (e.g., 54% vs. 91% for similar reactions) arise from:

  • Reactant ratios : Excess arylboronic acids (2+ equivalents) favor diarylated products over mono-substitution .
  • Catalyst presence : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions .
  • Workup protocols : Incomplete purification (e.g., column chromatography vs. recrystallization) affects reported yields.
    Resolution Strategy :
  • Replicate reactions using standardized protocols (e.g., 1:1 reactant ratios, Pd(PPh₃)₄ catalyst).
  • Publish full experimental details (solvent, catalyst loading, purification) to enable cross-validation .

Q. What advanced strategies can enhance the solubility and bioavailability of 7-methyl-naphthyridinone derivatives for pharmacological studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl carboxylates) to improve membrane permeability .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to create stable salts with enhanced aqueous solubility.
  • Lipid nanoparticle encapsulation : Tested in analogs like 5-chloro-1,6-naphthyridines to bypass efflux pumps .

Q. Key Takeaways for Researchers

  • Prioritize reaction condition optimization (temperature, stoichiometry) for scalable synthesis.
  • Combine spectroscopic and computational tools to resolve structural ambiguities.
  • Address yield discrepancies through protocol standardization and detailed reporting.

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